molecular formula C14H13ClN4O B2425875 N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline CAS No. 298217-97-7

N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline

Cat. No.: B2425875
CAS No.: 298217-97-7
M. Wt: 288.74
InChI Key: JORHBZCUNYGFIZ-UHFFFAOYSA-N
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Description

N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the benzotriazole moiety in the structure imparts unique chemical properties to the compound, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline typically involves the reaction of 5-chloro-2-methoxyaniline with benzotriazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction and improve the yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The benzotriazole moiety can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Cycloaddition Reactions: The benzotriazole group can participate in cycloaddition reactions, forming cyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-Benzotriazol-1-ylmethyl)benzamide
  • N-(1H-Benzotriazol-1-ylmethyl)formamide

Uniqueness

N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline is unique due to the presence of the 5-chloro-2-methoxyaniline moiety, which imparts distinct chemical properties and reactivity compared to other benzotriazole derivatives. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c1-20-14-7-6-10(15)8-12(14)16-9-19-13-5-3-2-4-11(13)17-18-19/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORHBZCUNYGFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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